[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 5652-60-8
VCID: VC21038395
InChI: InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CO
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

CAS No.: 5652-60-8

Cat. No.: VC21038395

Molecular Formula: C15H13ClN2O

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol - 5652-60-8

Specification

CAS No. 5652-60-8
Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
IUPAC Name [1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Standard InChI Key VUZVSFJBGRTRQC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CO
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CO

Introduction

Chemical Identity and Structure

Basic Identification

[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol is a synthetic organic compound belonging to the benzimidazole class of heterocyclic compounds. It is characterized by its unique structural features and specific chemical identifiers that distinguish it from related compounds. The compound is identified by the CAS registry number 5652-60-8, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C15H13ClN2O, indicating its composition of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . This molecular composition results in a calculated molecular weight of approximately 272.73 g/mol, placing it in the medium molecular weight range among organic compounds.

The compound is known by several synonyms in the chemical literature, including [1-(4-Chloro-benzyl)-1H-benzoimidazol-2-yl]-methanol, 1H-Benzimidazole-2-methanol, 1-[(4-chlorophenyl)methyl]-, [1-(4-chlorobenzyl)benzimidazol-2-yl]methanol, [1-[(4-chlorophenyl)methyl]-2-benzimidazolyl]methanol, and [1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methanol . These various nomenclatures reflect different systems for naming chemical compounds while referring to the same molecular entity.

Structural Features

From a structural perspective, [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol consists of three key components that define its chemical architecture. The primary structural element is the benzimidazole core, which is a bicyclic heterocyclic system formed by the fusion of a benzene ring with an imidazole ring . This benzimidazole scaffold serves as the foundation for numerous bioactive compounds and pharmaceutical agents due to its favorable physicochemical properties and biological activities.

Attached to one of the nitrogen atoms of the imidazole ring is a 4-chlorobenzyl group, which consists of a benzene ring bearing a chlorine atom at the para (4) position . This substituent introduces lipophilicity to the molecule and may influence its interaction with biological targets. The presence of the electronegative chlorine atom can affect the electronic distribution within the molecule, potentially influencing its reactivity and binding properties with various biological receptors.

The third key structural feature is the hydroxymethyl (CH2OH) group positioned at the 2-position of the benzimidazole ring . This functional group introduces a hydrogen-bond donor/acceptor site to the molecule, which can be critical for molecular recognition processes and may contribute to the compound's solubility and pharmacological properties.

Physical and Chemical Properties

Chemical Properties and Reactivity

The chemical reactivity of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol is largely governed by its functional groups. The hydroxymethyl group at the 2-position of the benzimidazole ring can participate in hydrogen bonding, serving as both a hydrogen bond donor through the hydroxyl hydrogen and as an acceptor through the oxygen atom . This capability for hydrogen bonding affects the compound's solubility in polar solvents and its potential interactions with biological macromolecules.

The benzimidazole core contributes to the compound's aromatic character and provides sites for nucleophilic or electrophilic substitution reactions. The nitrogen atoms in the imidazole portion can act as weak bases or nucleophiles in chemical reactions. Meanwhile, the chlorine substituent on the benzyl group influences the electronic distribution within the molecule and can participate in halogen-specific interactions with biological targets.

Identifier TypeValue
InChIInChI=1/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Molecular FormulaC15H13ClN2O
CAS Number5652-60-8

Synthesis and Chemical Reactions

Chemical Transformations

The hydroxymethyl group in [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol provides a versatile handle for further chemical transformations. This primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to other functional groups via nucleophilic substitution reactions. Such transformations could be utilized in the preparation of structural analogs for structure-activity relationship studies in pharmaceutical research.

Biological Activity and Applications

Structure-Activity Relationships

In medicinal chemistry, the structure of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol offers several sites for structural modification to explore structure-activity relationships (SAR). The chlorine substituent on the benzyl group can be varied to other halogens or functional groups to investigate electronic and steric effects on activity. The hydroxymethyl group provides a position for introducing various functionalities that might enhance binding to specific targets or improve pharmacokinetic properties.

QuantityPrice (EUR)
1g329.00 €
2g454.00 €
5g793.00 €

This pricing structure reflects a typical volume discount pattern, with the per-gram cost decreasing as the purchased quantity increases . The relatively high cost per gram suggests that the compound requires specialized synthesis or purification processes, which is common for research-grade chemicals with specific structural features.

Related Compounds and Structural Analogs

Isomers and Structural Variants

The literature indicates the existence of structural isomers of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol, such as [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol, where the chlorine atom is positioned at the meta (3) position of the benzyl group rather than the para (4) position . Such isomers may exhibit different biological activities or physicochemical properties due to the altered spatial arrangement of the chlorine atom, which would influence the electronic distribution and three-dimensional structure of the molecule.

Another related compound is [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol, which features an imidazole ring instead of a benzimidazole core . This structural variation, with the absence of the fused benzene ring, would result in significant differences in molecular size, lipophilicity, and potentially biological activity compared to the benzimidazole-containing target compound.

Structure-Based Classification

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol belongs to several chemical classes based on its structural features:

  • Benzimidazoles - Due to its core structure containing a benzene ring fused to an imidazole ring

  • Benzyl derivatives - Owing to the presence of a benzyl group attached to a nitrogen atom

  • Halogenated compounds - Because of the chlorine substituent

  • Primary alcohols - Due to the hydroxymethyl functional group

This multi-class membership highlights the compound's structural complexity and the diverse chemical interactions it can potentially engage in, which may contribute to its biological activity profile.

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